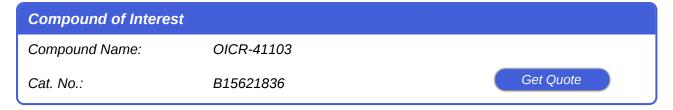


A Comparative Guide to DCAF1 Inhibitors: OICR-41103 and Other Key Molecules

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **OICR-41103** with other notable DCAF1 (DDB1-and CUL4-associated factor 1) inhibitors. DCAF1 is a crucial substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a significant role in protein ubiquitination and degradation. Its involvement in cellular processes such as cell cycle regulation, DNA damage response, and viral pathogenesis makes it an attractive target for therapeutic intervention. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection and application of these chemical probes.

Performance Comparison of DCAF1 Inhibitors

The following table summarizes the key performance metrics of **OICR-41103** and other published DCAF1 inhibitors. **OICR-41103**, a derivative of OICR-8268, demonstrates high potency and cellular activity, establishing it as a valuable chemical probe for studying DCAF1 function.



Compound	Binding Affinity (K D)	Cellular Target Engagement (EC 50)	Assay Method(s)	Key Features
OICR-41103	2 nM	130 nM (NanoBRET), 167 nM (CETSA)	SPR, NanoBRET, CETSA	Potent, selective, and cell-active chemical probe for the DCAF1 WD40 domain. Effectively displaces the lentiviral Vpr protein.[1][2]
OICR-8268	38 nM	10.5 μΜ	SPR, CETSA	Precursor to OICR-41103, demonstrating nanomolar binding affinity to the DCAF1 WDR domain.[3][4][5]
CYCA-117-70	~70 μΜ	Not Reported	SPR	Identified through a machine- learning-based virtual screen.[6] [7][8]
MY-11B	Not Reported	Not Reported	Reactivity with DCAF1 C1113	A covalent ligand used in the development of DCAF1-based PROTACs.[1]

Signaling Pathway and Experimental Workflows

To understand the context in which these inhibitors function and how their activities are measured, the following diagrams illustrate the CRL4-DCAF1 signaling pathway and the

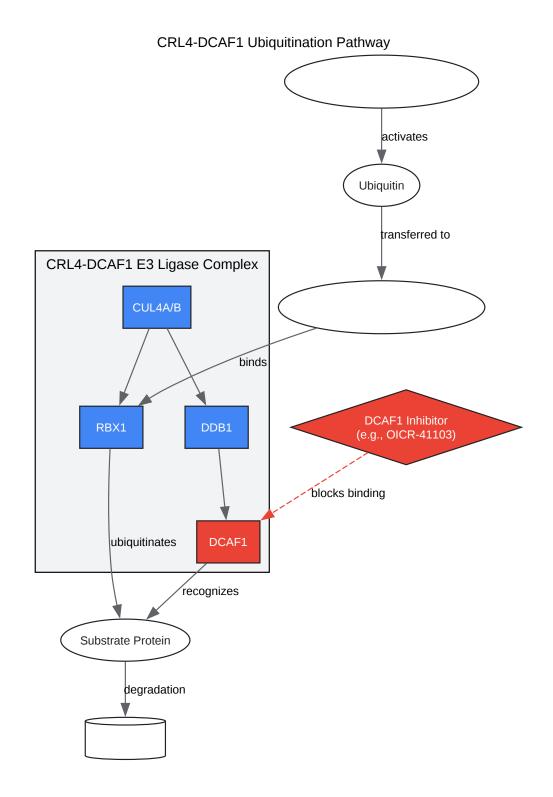




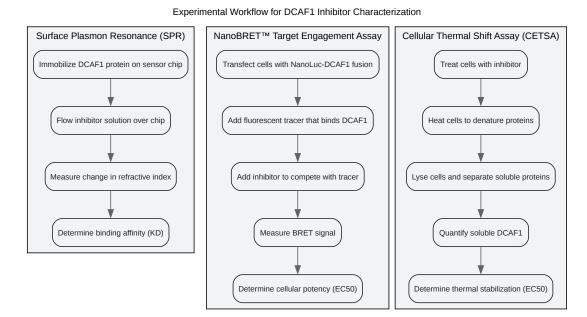


workflows of key experimental assays.









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